molecular formula C18H32ClNO3 B14010326 2-Propanol, 1,1'-((5-tert-pentylsalicyl)imino)di-, hydrochloride CAS No. 73826-02-5

2-Propanol, 1,1'-((5-tert-pentylsalicyl)imino)di-, hydrochloride

Cat. No.: B14010326
CAS No.: 73826-02-5
M. Wt: 345.9 g/mol
InChI Key: JNTHNHDXOCQKNM-UHFFFAOYSA-N
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Description

2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C16H27NO3. It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxypropyl)amino group and a 2-methylbutan-2-yl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of 4-(2-methylbutan-2-yl)phenol with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydroxyl groups in the bis(2-hydroxypropyl)amino moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bis(2-hydroxypropyl)amino group may also interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(bis(2-hydroxyethyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol
  • 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylpentan-2-yl)phenol

Uniqueness

2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a phenol group and a bis(2-hydroxypropyl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

73826-02-5

Molecular Formula

C18H32ClNO3

Molecular Weight

345.9 g/mol

IUPAC Name

2-[[bis(2-hydroxypropyl)amino]methyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride

InChI

InChI=1S/C18H31NO3.ClH/c1-6-18(4,5)16-7-8-17(22)15(9-16)12-19(10-13(2)20)11-14(3)21;/h7-9,13-14,20-22H,6,10-12H2,1-5H3;1H

InChI Key

JNTHNHDXOCQKNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)CN(CC(C)O)CC(C)O.Cl

Origin of Product

United States

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